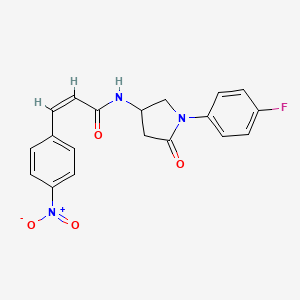
(Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, amide, and fluorophenyl groups would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. For example, the nitro group could undergo reduction reactions, while the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Protein Fluorescence Quenching Studies
Acrylamides, including compounds structurally related to "(Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide," have been utilized in protein fluorescence quenching studies. These compounds are efficient quenchers of tryptophanyl fluorescence, offering a method for sensing the exposure of tryptophan residues in proteins. This application is crucial for monitoring protein conformational changes and inhibitor binding to enzymes, providing insights into protein structure and function Eftink & Ghiron, 1976.
Hydrophilic Compound Recognition
Self-assembled aggregates of fluoroalkylated end-capped acrylamide oligomers demonstrate the ability to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This characteristic makes them useful in chemical separation processes and the development of selective sensors for detecting specific compounds in various environments Sawada et al., 2000.
Anticancer Research
Acrylamide derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines, particularly as inhibitors of tubulin polymerization. This research aims to develop potent anticancer agents by exploring the structural activity relationships of acrylamide conjugates, contributing to cancer therapy advancements Kamal et al., 2014.
Fluoroionophore Development for Metal Sensing
Diamine-salicylaldehyde derivatives, incorporating acrylamide functionalities, have been developed as fluoroionophores for metal ion sensing. These compounds can specifically chelate metal ions like Zn^2+ and Cd^2+, demonstrating applications in metal ion detection within biological and environmental samples. This research contributes to the development of sensitive and selective methods for monitoring metal ion concentrations, critical for environmental protection and industrial applications Hong et al., 2012.
Environmental Pollution Mitigation
The study of acrylamide-based materials extends to environmental applications, such as the degradation of pollutants like 4-nitrophenol using ZnO nanoparticles supported on zeolites. This research highlights the potential of acrylamide derivatives in catalyzing the breakdown of toxic compounds, offering pathways for treating water and soil pollution Khatamian et al., 2012.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O4/c20-14-4-8-16(9-5-14)22-12-15(11-19(22)25)21-18(24)10-3-13-1-6-17(7-2-13)23(26)27/h1-10,15H,11-12H2,(H,21,24)/b10-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFBSKFOHDDEDX-KMKOMSMNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

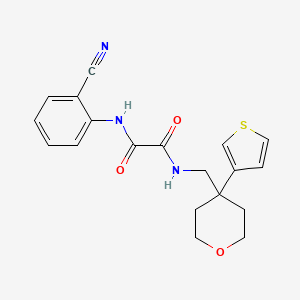
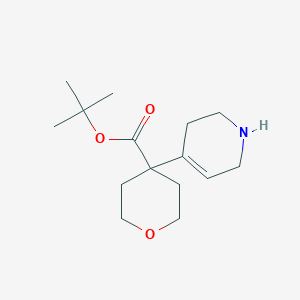
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2605591.png)
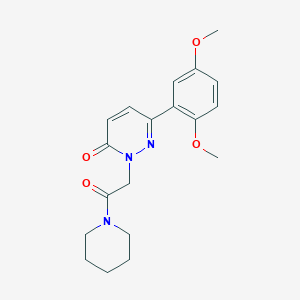
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol](/img/structure/B2605595.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2605602.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate](/img/structure/B2605603.png)
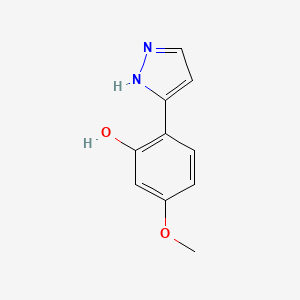
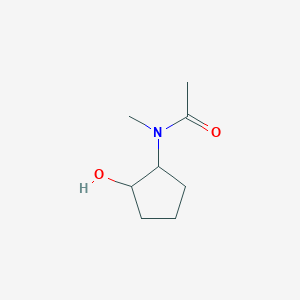

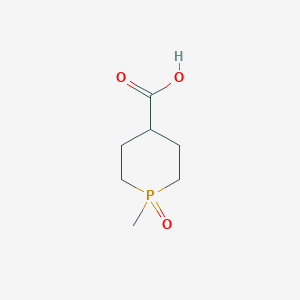
![1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2605609.png)
